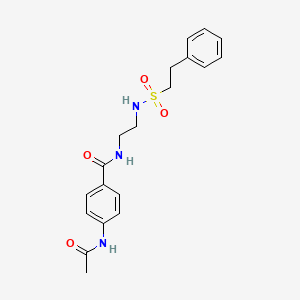

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide

Beschreibung

This compound features a benzamide core substituted at the 4-position with an acetamido group and an ethylsulfonamido-phenylethyl side chain.

Eigenschaften

IUPAC Name |

4-acetamido-N-[2-(2-phenylethylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15(23)22-18-9-7-17(8-10-18)19(24)20-12-13-21-27(25,26)14-11-16-5-3-2-4-6-16/h2-10,21H,11-14H2,1H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNZXZKSIZWSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with o-phenyldiamine in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and catalytic 4-(dimethylamino)pyridine . The reaction is carried out in N,N-dimethylformamide at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively straightforward reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.

- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

- Properties : Melting point = 90°C; methoxy groups enhance lipophilicity but may reduce solubility compared to sulfonamide-containing analogues.

- Inference : Methoxy substituents likely improve CNS penetration, contrasting with the target compound’s sulfonamido group, which may favor aqueous solubility and protein binding .

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Salicylamide derivative with a 3,4-methoxyphenethyl chain.

- Synthesis : 34% yield via methyl salicylate and phenethylamine reaction .

- Properties : Melting point = 96°C; hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent solubility.

- Contrast : The hydroxyl group in Rip-D may confer antioxidant activity, whereas the target compound’s acetamido and sulfonamido groups prioritize hydrogen bonding and metabolic stability .

Benzimidazole and Benzothiazole Analogues

3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

- Structure : Benzimidazole-thioacetamido-benzamide hybrid.

- Activity : Demonstrated antimicrobial and anticancer properties in vitro, attributed to the electron-withdrawing dinitrophenyl group enhancing DNA intercalation .

2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (24)

- Structure : Benzothiazole core with acetamido and sulfonamido groups.

- Synthesis : 35% yield via coupling reactions in DMF .

- Properties : Benzothiazole enhances π-π stacking with biological targets, while sulfonamido improves solubility.

- Contrast : The benzothiazole scaffold in Compound 24 may confer higher rigidity and binding affinity compared to the flexible ethylsulfonamido chain in the target compound .

Metabolic and Structural Derivatives

4-Acetamido-N-(2-hydroxymethyl-6-methylphenyl)benzamide

Key Findings and Implications

- Solubility vs. Bioactivity : The target compound’s sulfonamido group likely improves solubility over Rip-B’s methoxy groups but may reduce membrane permeability .

- Metabolic Stability : The acetamido group at the 4-position resists hydrolysis compared to ester or hydroxyl groups in analogues like Rip-D .

- Structural Rigidity : Benzothiazole derivatives (e.g., Compound 24) exhibit higher planarity, favoring target binding, whereas the target compound’s flexible chain may enhance conformational adaptability .

Biologische Aktivität

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23N3O4S

- Molecular Weight : 389.47 g/mol

- IUPAC Name : 4-acetamido-N-[2-(2-phenylethylsulfonylamino)ethyl]benzamide

The compound primarily functions through the inhibition of specific enzymes, notably histone deacetylases (HDACs). By inhibiting HDACs, it can modulate gene expression, leading to effects such as:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

Antimicrobial Properties

Research indicates that 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

Anticancer Activity

The compound has shown promise in anticancer studies. It has been tested in various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

In these studies, the compound induced apoptosis and inhibited cell growth, suggesting its potential as a therapeutic agent in oncology.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to a significant decrease in cell viability, with IC50 values indicating potent activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound was tested against several pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings confirm the compound's potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide can be compared with similar compounds to highlight its unique properties.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-acetamido-N-(2-phenylethyl)benzamide | Moderate anticancer activity | Lacks sulfonamide group |

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Antimicrobial | Different sulfonamide structure |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Anticancer | Piperazine moiety present |

Q & A

Q. What are the standard synthetic routes for 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide, and what reagents are critical for its preparation?

- Methodological Answer : The compound is synthesized via multi-step amide coupling reactions. A typical protocol involves:

Activation of carboxylic acids : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to prevent side reactions.

Stepwise assembly : React intermediates such as sulfonamide-containing amines with acetylated benzoyl chloride derivatives.

Purification : Column chromatography or recrystallization from methanol/ethyl acetate mixtures.

- Key reagents : TBTU, 2,6-lutidine (base), DCM (solvent).

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Analyze proton environments (e.g., acetamido protons at δ ~2.1 ppm, sulfonamide NH at δ ~8–10 ppm) in DMSO-d6 .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]+ ion).

- X-ray crystallography : Resolve 3D structure using single-crystal diffraction (if crystals are obtainable) .

- Elemental analysis : Validate purity (<0.5% deviation from theoretical C/H/N/S values) .

Q. How should researchers assess compound stability under laboratory storage conditions?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of sulfonamide/amide bonds.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- DOE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions.

- Catalyst screening : Test alternatives to TBTU (e.g., HATU, EDC/HOBt) for improved efficiency .

- Solvent optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) without compromising reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Cross-validation : Replicate assays using standardized protocols (e.g., enzyme inhibition with IC50 determination in triplicate).

- Purity verification : Re-analyze compound batches via HPLC and 1H NMR to exclude impurities as confounding factors.

- Orthogonal assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., viability assays) approaches to confirm target engagement .

Q. Which computational methods predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments.

- QSAR : Develop models correlating substituent effects (e.g., acetamido vs. methoxy groups) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.